N-(4-CHLOROPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
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Overview
Description
N-(4-CHLOROPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a chlorophenyl group, a trimethoxyphenyl group, and a thioxo group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable base to form the intermediate chalcone. This intermediate is then subjected to cyclization with thiourea under acidic conditions to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and ultrasonic-assisted synthesis can be employed to reduce reaction times and improve efficiency . Additionally, purification methods like recrystallization and column chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen gas with a catalyst
Substitution: Sodium hydride, alkyl halides
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Alkylated derivatives
Scientific Research Applications
N-(4-CHLOROPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to bind to viral proteins and inhibit their function, thereby preventing viral replication . In cancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the chlorophenyl group and exhibits antiviral activity.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and demonstrates antimicrobial and antiproliferative properties.
Uniqueness
N-(4-CHLOROPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is unique due to its combination of a pyrimidine ring with a thioxo group and multiple aromatic substitutions, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C21H22ClN3O4S |
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Molecular Weight |
447.9g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H22ClN3O4S/c1-11-17(20(26)24-14-7-5-13(22)6-8-14)18(25-21(30)23-11)12-9-15(27-2)19(29-4)16(10-12)28-3/h5-10,18H,1-4H3,(H,24,26)(H2,23,25,30) |
InChI Key |
NBFNUIDAJKGBSS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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